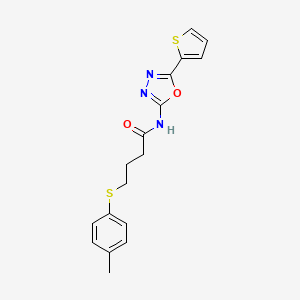

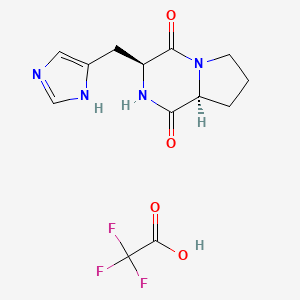

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide, also known as TOTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TOTB is a thiophene-based compound that belongs to the family of oxadiazoles.

Applications De Recherche Scientifique

Biological Activities and Synthesis

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide and its derivatives have garnered interest for their potential biological activities, particularly as lipoxygenase inhibitors, which could have implications for treating various inflammatory conditions. The synthesis process often involves converting various organic acids into esters, hydrazides, and subsequently oxadiazole thiols, demonstrating a versatile chemical framework conducive to biological activities. For instance, compounds synthesized with the oxadiazole moiety showed moderately good activities against the lipoxygenase enzyme, hinting at their potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

Antimicrobial and Anticancer Activities

Further exploration into the chemical structure of these compounds reveals their utility in synthesizing derivatives with antimicrobial and anticancer properties. Specific derivatives have been synthesized and evaluated for their antimicrobial activities, showing moderate success against certain strains. This suggests that with further modification, these compounds could be developed into more effective antimicrobial agents (A. Farag et al., 2009). Additionally, the incorporation of oxadiazole scaffolds with N-(substituted-phenyl)butanamides has demonstrated significant inhibition against urease enzymes, indicating their potential as potent inhibitors with therapeutic applications (M. Nazir et al., 2018).

Enzyme Inhibition and Photovoltaic Application

The diverse biological activities of these compounds extend to enzyme inhibition, where specific butanamide derivatives have been identified as dual inhibitors of cyclooxygenase and lipoxygenase pathways, showcasing their potential in pain and inflammation management. Such compounds, exemplified by S 19812, display significant analgesic and anti-inflammatory activities alongside excellent gastric tolerance, suggesting a promising avenue for developing new therapeutic agents (C. Tordjman et al., 2003). Additionally, the electron-deficient heterocycle 1,3,4-oxadiazole, when introduced to thieno[3,4-b]thiophene, constructs a novel building block for low-bandgap polymers, indicating its potential in enhancing the efficiency of photovoltaic devices (Dangqiang Zhu et al., 2015).

Propriétés

IUPAC Name |

4-(4-methylphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-12-6-8-13(9-7-12)23-10-3-5-15(21)18-17-20-19-16(22-17)14-4-2-11-24-14/h2,4,6-9,11H,3,5,10H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQOFUJICDUQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)

![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)

![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)

![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)

![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)